Cas no 893644-94-5 (2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid)

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid is a fluorinated thiophene derivative with significant utility in pharmaceutical and organic synthesis. Its structure incorporates both an amino group and a carboxylic acid functionality, enabling versatile reactivity for the construction of heterocyclic compounds. The presence of the 4-fluorophenyl moiety enhances its potential as a building block for bioactive molecules, particularly in medicinal chemistry applications targeting selective enzyme inhibition or receptor modulation. This compound exhibits favorable stability under standard handling conditions and serves as a key intermediate in the development of novel therapeutic agents. Its well-defined synthetic route ensures consistent purity, making it suitable for research and industrial-scale applications.
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid structure
893644-94-5 structure
商品名:2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid
CAS番号:893644-94-5
MF:C11H8FNO2S
メガワット:237.250124931335
CID:4817211
PubChem ID:3597014

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid
    • 3-Thiophenecarboxylic acid, 2-amino-4-(4-fluorophenyl)-
    • 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid
    • インチ: 1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)
    • InChIKey: NBUHILSMRICJEC-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(C(=O)O)=C1N)C1C=CC(=CC=1)F

計算された属性

  • せいみつぶんしりょう: 237.026
  • どういたいしつりょう: 237.026
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.6
  • 疎水性パラメータ計算基準値(XlogP): 3.1

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-143415-5.0g
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5
5.0g
$1945.0 2023-02-15
Enamine
EN300-143415-2.5g
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5
2.5g
$1315.0 2023-02-15
Enamine
EN300-143415-1000mg
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5
1000mg
$541.0 2023-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1808061-1g
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5 98%
1g
¥8175.00 2024-04-26
Enamine
EN300-143415-5000mg
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5
5000mg
$1572.0 2023-09-29
Enamine
EN300-143415-10.0g
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5
10.0g
$2884.0 2023-02-15
Enamine
EN300-143415-0.05g
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5
0.05g
$563.0 2023-02-15
Enamine
EN300-143415-0.25g
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5
0.25g
$617.0 2023-02-15
Alichem
A169006324-250mg
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5 95%
250mg
$190.75 2023-08-31
Enamine
EN300-143415-500mg
2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
893644-94-5
500mg
$520.0 2023-09-29

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid 関連文献

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acidに関する追加情報

2-Amino-4-(4-Fluorophenyl)Thiophene-3-Carboxylic Acid: A Comprehensive Overview

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid (CAS No. 893644-94-5) is a biologically active compound with significant potential in the field of medicinal chemistry. This compound, characterized by its unique structure featuring a thiophene ring, an amino group, and a fluorophenyl substituent, has garnered attention due to its promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, including anti-inflammatory, anticancer, and neuroprotective applications.

The synthesis of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the thiophene derivative. Researchers have optimized synthetic routes to enhance yield and purity, ensuring scalability for potential pharmaceutical applications. The incorporation of the fluorophenyl group introduces electronic effects that modulate the compound's reactivity and bioavailability, making it a versatile scaffold for drug design.

One of the most compelling aspects of this compound is its ability to inhibit key enzymes involved in inflammatory pathways. For instance, studies have demonstrated its potent inhibitory effects on cyclooxygenase (COX)-2, a critical target in the development of anti-inflammatory agents. This property positions 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid as a potential candidate for treating conditions such as arthritis and inflammatory bowel disease.

In the realm of oncology, recent research has revealed that 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid exhibits selective cytotoxicity against various cancer cell lines. Mechanistic studies suggest that this activity is mediated through the modulation of apoptosis pathways and inhibition of tumor growth factors. These findings underscore its potential as a novel chemotherapeutic agent with reduced systemic toxicity compared to conventional treatments.

The neuroprotective effects of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid have also been explored in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data indicate that this compound can mitigate oxidative stress and reduce amyloid-beta aggregation, two hallmark features of these conditions. Such observations highlight its potential as a therapeutic intervention for neurodegenerative disorders.

From a structural perspective, the thiophene ring in 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid plays a pivotal role in determining its pharmacokinetic properties. The sulfur atom within the ring contributes to enhanced solubility and stability, facilitating its absorption and distribution within biological systems. Additionally, the amino group enhances hydrogen bonding capabilities, which may improve bioavailability and target binding affinity.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid. These studies have provided insights into its interaction with key protein targets, such as kinases and receptors, further elucidating its mechanism of action. Such computational approaches are invaluable for guiding future optimization efforts aimed at improving potency and selectivity.

In terms of toxicity profile, preliminary safety assessments indicate that 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid exhibits low acute toxicity in animal models. However, long-term toxicological studies are still required to fully characterize its safety profile for human use. Regulatory compliance with international standards will be essential during the drug development process to ensure patient safety and regulatory approval.

The integration of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid into combinatorial therapy regimens is another area of active investigation. Researchers are exploring its synergistic effects with existing drugs to enhance therapeutic outcomes while minimizing adverse effects. This approach could pave the way for innovative treatment strategies in complex diseases where monotherapy is insufficient.

Looking ahead, the development pipeline for 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid is promising but requires further clinical validation. Collaborative efforts between academia and industry will be crucial to advancing this compound through preclinical and clinical stages. The successful translation of this research into clinical practice could mark a significant milestone in drug discovery.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD